molecular formula C12H11NO2 B1336854 Ethyl 4-Cyanocinnamate CAS No. 62174-99-6

Ethyl 4-Cyanocinnamate

Cat. No. B1336854
Key on ui cas rn: 62174-99-6
M. Wt: 201.22 g/mol
InChI Key: NVLBOCIUMFYPGI-BQYQJAHWSA-N
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Patent
US07354917B2

Procedure details

Pd/C (5 g, 10%) was added to a solution of 3-(4-cyanophenyl)acrylic acid ethyl ester (50 g, 0.25 mol; see step (i) above) in dry ethyl acetate (500 mL) under a nitrogen atmosphere, followed by triethylamine (50.3 g, 0.5 mol) and formic acid (57.2 g, 1.24 mol). The mixture was refluxed overnight under a nitrogen atmosphere. After the completion of the reaction (monitored by TLC), the mixture was filtered and the filtrate then washed with water, 5% NaHCO3 solution and brine, before being dried over sodium sulfate. Solvent evaporation under reduced pressure yielded 50 g (99%) of the sub-title compound as a pale yellow oil.
Quantity
50.3 g
Type
reactant
Reaction Step One
Quantity
57.2 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 g
Type
catalyst
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]#[N:14])=[CH:9][CH:8]=1)[CH3:2].C(N(CC)CC)C.C(O)=O>C(OCC)(=O)C.[Pd]>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]#[N:14])=[CH:11][CH:12]=1)[CH3:2]

Inputs

Step One
Name
Quantity
50.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
57.2 g
Type
reactant
Smiles
C(=O)O
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C(C)OC(C=CC1=CC=C(C=C1)C#N)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight under a nitrogen atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction (monitored by TLC)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filtrate then washed with water, 5% NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CCC1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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